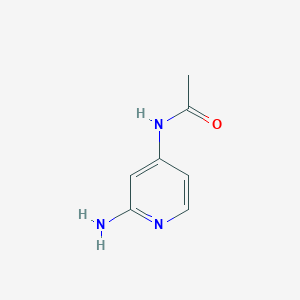

N-(2-aminopyridin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-aminopyridin-4-yl)acetamide” is an organic compound . It is also known as "2-ACETAMINO-4-AMINOPYRIDINE" .

Synthesis Analysis

The synthesis of “N-(2-aminopyridin-4-yl)acetamide” and its derivatives has been the subject of various studies . For instance, one study investigated the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Another study focused on the synthesis of novel 2-amino-N-pyrimidin-4-yl acetamides as hA2A receptor antagonists .

Molecular Structure Analysis

The molecular structure of “N-(2-aminopyridin-4-yl)acetamide” has been analyzed using various techniques . The InChI code for this compound is "1S/C7H9N3O/c1-5 (11)10-7-4-6 (8)2-3-9-7/h2-4H,1H3, (H3,8,9,10,11)" .

Chemical Reactions Analysis

“N-(2-aminopyridin-4-yl)acetamide” has been studied for its chemical reactions. For example, one study identified it as a potent hA2A receptor antagonist with excellent aqueous solubility .

Scientific Research Applications

Molecular Structure and Bioactivity

- N-(5-Aminopyridin-2-yl)acetamide (APA), a similar molecule to N-(2-aminopyridin-4-yl)acetamide, has been studied for its structural and bioactive properties. Using density functional theory, researchers have explored its molecular structure, vibrational frequencies, and electronic properties. Molecular docking analysis indicated potential antidiabetic properties, suggesting APA could inhibit diabetic nephropathy (Asath et al., 2016).

Chemical Synthesis and Rearrangement

- The synthesis of pyridin-4-yl α-substituted acetamide products, which include N-(2-aminopyridin-4-yl)acetamide, has been achieved through reactions involving 3-halo-4-aminopyridines, acyl chlorides, and triethylamine. This process involves a rearrangement reaction with a presumed N-acylated intermediate and nucleophilic aromatic substitution (Getlik et al., 2013).

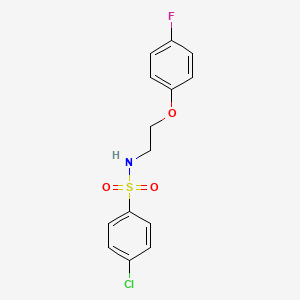

Corrosion Inhibition

- Derivatives of N-(pyridin-2-yl)acetamide, including those with aminopyridine structures, have been synthesized and tested as corrosion inhibitors. These compounds demonstrated significant inhibition efficiencies in both acidic and mineral oil media, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).

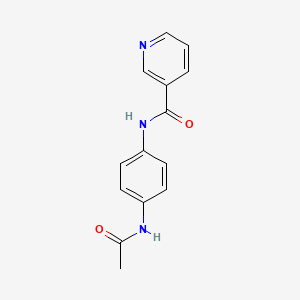

Antiallergic Properties

- N-(Pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to N-(2-aminopyridin-4-yl)acetamide, have been synthesized and evaluated as antiallergic agents. One such compound demonstrated significant potency in inhibiting histamine release and interleukin production, indicating its potential as an antiallergic therapeutic (Menciu et al., 1999).

Antimicrobial Activity

- The synthesis of novel sulphonamide derivatives, including those with aminopyridine structures, has shown promising antimicrobial activities. These findings suggest the potential of N-(2-aminopyridin-4-yl)acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

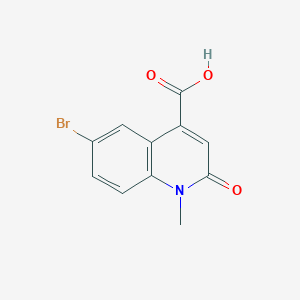

Synthesis of Heterocyclic Derivatives

- Various reactions involving N-(pyridin-2-yl)acetamide derivatives have been explored for synthesizing novel heterocyclic compounds. These include reactions with aromatic aldehydes and thionyl chloride, leading to the formation of diverse structures with potential pharmaceutical applications (Mobinikhaledi et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-(2-aminopyridin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNRGWGUXUGTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminopyridin-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)